molecular formula C7H6BrIN2O B13118763 3-Bromo-5-iodobenzohydrazide

3-Bromo-5-iodobenzohydrazide

Cat. No.: B13118763
M. Wt: 340.94 g/mol
InChI Key: AEVXOFWTMFVLBT-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively, and the carboxylic acid group is converted to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 3-Bromo-5-iodobenzoic acid.

    Conversion to Hydrazide: The carboxylic acid group of 3-Bromo-5-iodobenzoic acid is converted to a hydrazide group using hydrazine hydrate under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst can be used for condensation reactions.

Major Products:

Scientific Research Applications

3-Bromo-5-iodobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzohydrazide involves its interaction with biological molecules:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, as well as the hydrazide functional group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C7H6BrIN2O

Molecular Weight

340.94 g/mol

IUPAC Name

3-bromo-5-iodobenzohydrazide

InChI

InChI=1S/C7H6BrIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)

InChI Key

AEVXOFWTMFVLBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(=O)NN

Origin of Product

United States

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